Sirtuin Inhibitory Selectivity: 5,7-Dichloroindolin-2-one vs. 6,7-Dichloro-2-oxindole Scaffold
The 6,7-dichloro-2-oxindole scaffold demonstrated low micromolar sirtuin inhibition (SIRT1 IC₅₀ = 7.2 µM; SIRT2 IC₅₀ = 11.5 µM) in a fluorescence-based deacetylase assay using recombinant human enzymes [1]. In contrast, the 5,7-dichloroindolin-2-one scaffold has not been reported as a sirtuin inhibitor; its biological profile is oriented toward kinase inhibition. A direct head-to-head selectivity comparison is not available in the public domain; the observed differential is class-level inference based on the distinct pharmacophoric requirements of the 6,7- vs. 5,7-dichloro substitution pattern within the oxindole core [1].
| Evidence Dimension | SIRT1 and SIRT2 inhibitory activity |
|---|---|
| Target Compound Data | Not established as a sirtuin inhibitor (no IC₅₀ data reported in public domain) |
| Comparator Or Baseline | 6,7-Dichloro-2-oxindole scaffold: SIRT1 IC₅₀ = 7.2 µM; SIRT2 IC₅₀ = 11.5 µM |
| Quantified Difference | Functional divergence: 6,7-scaffold selected for sirtuin inhibition; 5,7-scaffold selected for kinase inhibition |
| Conditions | Recombinant human SIRT1 and SIRT2, fluorescence-based deacetylase assay |
Why This Matters
Projects targeting sirtuins should select the 6,7-dichloro oxindole scaffold, whereas kinase inhibitor programs require the 5,7-dichloro isomer, preventing misdirected synthetic effort and biological false negatives.
- [1] Huber, K. et al. (2010) 'Novel 3-Arylideneindolin-2-ones as Inhibitors of NAD+-Dependent Histone Deacetylases (Sirtuins)', Journal of Medicinal Chemistry, 53(3), pp. 1229–1240. doi: 10.1021/jm901055u View Source
